molecular formula C10H13NO2 B556025 D-高苯丙氨酸 CAS No. 82795-51-5

D-高苯丙氨酸

货号 B556025
CAS 编号: 82795-51-5
分子量: 179.22 g/mol
InChI 键: JTTHKOPSMAVJFE-SECBINFHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

D-Homophenylalanine (D-HPhe) is an important amino acid derivative that has been studied for over a century and is used in many scientific research applications. D-HPhe is a synthetic derivative of L-phenylalanine, an essential amino acid found in proteins. It is a chiral molecule, meaning it exists in two forms, D-HPhe and L-HPhe, which are mirror images of each other. D-HPhe has been studied in a variety of areas, including its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions.

科学研究应用

  1. 药物前体:D-高苯丙氨酸在制药工业中被广泛用作血管紧张素转换酶 (ACE) 抑制剂的先驱物。这些抑制剂在治疗高血压和充血性心力衰竭 (CHF) 中具有重要的临床应用 (Ahmad、Oh 和 Abd Shukor,2009)

  2. 生物催化合成:用于合成 D-高苯丙氨酸的生物催化方法因其潜在的工业应用、对绿色化学原则的遵守和可持续性而备受关注。与传统化学合成方法相比,这种方法更环保、更具成本效益 (Ahmad、Oh 和 Abd Shukor,2009)

  3. 用于生产的酶工程:酶工程方面取得了发展,例如创造 NADPH 依赖性高苯丙氨酸脱氢酶。这一创新为体外催化和体内代谢工程提供了新的工具,提高了 D-高苯丙氨酸的生产效率 (Li 和 Liao,2014)

  4. 用于合成的集成膜生物反应器:事实证明,使用集成膜生物反应器对于 D-高苯丙氨酸的可持续生物催化合成是有效的。这种方法可以更好地控制合成过程,例如调整 pH 值以获得最佳产率 (Ahmad、Oh 和 Shukor,2010)

  5. 新的合成工艺:已经开展了研究以开发 D-高苯丙氨酸合成的新的工艺,旨在提高整体产率并实施更绿色的程序 (李景华,2011)

  6. 对映选择性合成:已经使用重组的大肠杆菌细胞探索了 D-高苯丙氨酸的对映选择性合成。该方法显示出高产率和效率的潜力 (Hsu 等人,2006)

  7. 微生物生产:已经研究了 D-高苯丙氨酸的微生物生产,与化学酶法相比,这是一种更高效、更可持续的方法。这包括识别和操纵微生物中负责其合成的特定基因 (Koketsu、Mitsuhashi 和 Tabata,2013)

属性

IUPAC Name

(2R)-2-amino-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTTHKOPSMAVJFE-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

82795-51-5
Record name Homophenylalanine, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082795515
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R)-2-amino-4-phenylbutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HOMOPHENYLALANINE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5847ZW3PEP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Homophenylalanine
Reactant of Route 2
D-Homophenylalanine
Reactant of Route 3
D-Homophenylalanine
Reactant of Route 4
D-Homophenylalanine
Reactant of Route 5
D-Homophenylalanine

Q & A

Q1: How does D-Homophenylalanine differ from L-Homophenylalanine in biological systems?

A: While not explicitly addressed in the provided research, D-amino acids, including D-Homophenylalanine, generally exhibit different pharmacological properties compared to their L-isomers due to their altered chirality. This difference can affect their binding affinity to enzymes and receptors, leading to altered activity and selectivity. For instance, research highlights the use of D-Homophenylalanine in factor Xa inhibitors []. The D-isomer is preferred in this case likely due to increased resistance to enzymatic degradation and enhanced selectivity for the target protease.

Q2: What is the significance of conformational restriction in peptide analogues containing D-Homophenylalanine?

A: Conformational restriction plays a crucial role in determining the receptor selectivity of peptide analogues containing D-Homophenylalanine. Research [] demonstrates that incorporating cyclic phenylalanine analogues like 2-aminoindan-2-carboxylic acid (Aic) in place of phenylalanine in a cyclic opioid peptide significantly enhances its selectivity towards mu opioid receptors over delta receptors. This effect is attributed to the restricted side chain conformation imposed by the Aic residue.

Q3: How can D-Homophenylalanine be synthesized in a way that favors the desired enantiomer?

A: Several synthetic strategies exist for obtaining enantiomerically pure D-Homophenylalanine. One method [, ] utilizes the optical resolution of a racemic precursor, ethyl (±)-2-(benzylamino)-4-oxo-4-phenylbutanoate, with L-tartaric acid, followed by catalytic hydrogenation. Another approach [] involves a multi-step synthesis starting from L-malic acid, ultimately yielding either (R)- or (S)-2-Hydroxy-4-phenylbutanoate, which can be further converted to D-Homophenylalanine ethyl ester hydrochloride.

Q4: Has D-Homophenylalanine been explored in the development of any specific drug candidates?

A: Yes, research indicates the application of D-Homophenylalanine analogues in designing potent and selective factor Xa inhibitors []. Specifically, incorporating a D-homo-2-pyridylalanine (N-oxide) residue at the P3 position led to a highly potent inhibitor (Ki = 0.32 nM) with significant anticoagulant activity in plasma. This finding highlights the potential of D-Homophenylalanine derivatives as therapeutic agents.

Q5: Can you elaborate on the use of D-Homophenylalanine in continuous colorimetric screening assays?

A: While not directly discussed in the provided research, continuous colorimetric screening assays are valuable tools in enzyme discovery and engineering. These assays utilize chromogenic substrates that release a colored product upon enzymatic action, allowing for real-time monitoring of enzyme activity. D-Homophenylalanine, or its derivatives, could potentially be incorporated into such assays to specifically detect and characterize enzymes with activity towards D-amino acids, such as D-amino acid transaminases [, ].

Q6: How does the choice of catalyst and reaction conditions affect the synthesis of D-Homophenylalanine using the Strecker reaction?

A: The enantioselective synthesis of D-Homophenylalanine can be achieved through the Strecker reaction, employing chiral MnIII–salen complexes as catalysts []. The research demonstrates that the choice of linker in the macrocyclic MnIII–salen complex, along with the reaction conditions, significantly impacts the enantioselectivity of the reaction. For instance, a trigol linker and TMSCN as a cyanide source resulted in high enantioselectivity with 4-phenyl pyridine N-oxide as a co-catalyst in toluene at -40°C. Alternatively, a diethyl tartarate linker and ethyl cyanoformate as a safer cyanide source, in conjunction with N,N‐diisopropylimine as a co-catalyst in toluene at -20°C, proved effective for both aromatic and aliphatic imines. These findings highlight the importance of catalyst design and reaction optimization for achieving high enantiomeric excess in D-Homophenylalanine synthesis.

Q7: What are the potential implications of incorporating D-Homophenylalanine in peptide drugs?

A7: Introducing D-Homophenylalanine into peptide-based drugs can offer several advantages:

  • Improved Selectivity: As demonstrated in research on opioid peptides [], incorporating D-amino acids like D-Homophenylalanine can significantly impact receptor selectivity. This improved selectivity can lead to fewer off-target effects and a more favorable safety profile.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。